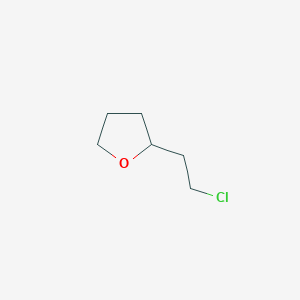
2-(2-Chloroethyl)oxolane
Übersicht
Beschreibung
“2-(2-Chloroethyl)oxolane” is a chemical compound with the CAS Number: 80506-21-4 . It has a molecular weight of 134.61 . The IUPAC name for this compound is 2-(2-chloroethyl)tetrahydrofuran . The compound is also known by its InChI Code: 1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethyl)oxolane” consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI key for this compound is QHYBFPVFYFQIDQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroethyl)oxolane” include a molecular weight of 134.61 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available sources.
Wissenschaftliche Forschungsanwendungen
Stereospecific Ring Expansion
Butova et al. (2010) conducted a study on the consecutive ring-expansion reactions of oxiranes, including derivatives similar to 2-(2-Chloroethyl)oxolane, with dimethylsulfoxonium methylide. This process allows for the high-yielding preparation of optically active cyclic ethers from oxiranes, suggesting its utility in synthesizing complex molecular structures with specific stereochemical configurations (Butova et al., 2010).
Vapor-Liquid Equilibria Studies
Segura et al. (2003) investigated vapor-liquid equilibria and densities for binary systems involving oxolane and other compounds. This study provides insights into the physical properties and behavior of oxolane in mixtures, which is essential for its application in chemical process design and optimization (Segura et al., 2003).
Oxidation Products Identification
Abushakhmina et al. (2000) examined the oxidation of 2-isopropyl-1,3-dioxolane by chlorine dioxide, leading to specific products. Understanding the oxidation pathways and products of oxolane derivatives can contribute to the development of new chemical synthesis methods and the improvement of existing ones (Abushakhmina et al., 2000).
Suzuki-Miyaura Reaction Applications
Ghochikyan et al. (2019) utilized the Suzuki-Miyaura reaction for synthesizing novel oxolan-2-one derivatives. This showcases the application of 2-(2-Chloroethyl)oxolane and its derivatives in creating new compounds through palladium-catalyzed cross-coupling reactions, which are pivotal in pharmaceutical and materials science research (Ghochikyan et al., 2019).
Computational Modeling
Yutilova et al. (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane, providing insights into the mechanisms and energetics of reactions involving oxolane derivatives. This study highlights the importance of computational chemistry in understanding and predicting the behavior of chemical compounds in reactions (Yutilova et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYBFPVFYFQIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)oxolane | |
CAS RN |
80506-21-4 | |
| Record name | 2-(2-chloroethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



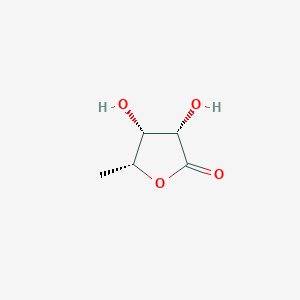
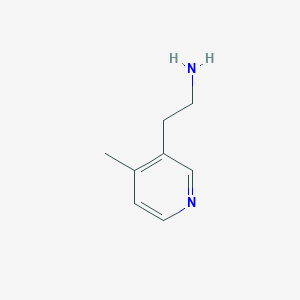
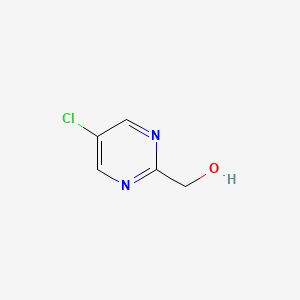
![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)
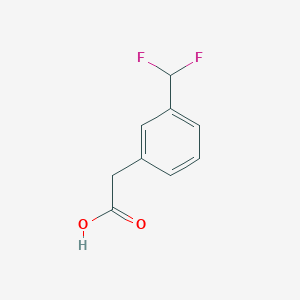
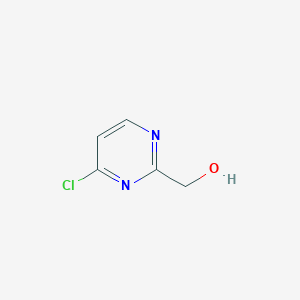
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)
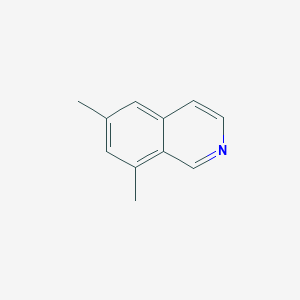
![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)
![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)
![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)